molecular formula C13H23N3 B14618356 2,6-Pyridinediamine, N,N,N',N'-tetraethyl- CAS No. 58175-63-6

2,6-Pyridinediamine, N,N,N',N'-tetraethyl-

Cat. No.: B14618356
CAS No.: 58175-63-6
M. Wt: 221.34 g/mol
InChI Key: VHWSURVHCGCMQW-UHFFFAOYSA-N
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Description

2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- is an organic compound with the molecular formula C13H23N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring, each substituted with two ethyl groups. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- typically involves the alkylation of 2,6-diaminopyridine. One common method is the reaction of 2,6-diaminopyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: The parent compound without ethyl substitutions.

    N,N’-Dimethyl-2,6-pyridinediamine: A similar compound with methyl groups instead of ethyl groups.

    N,N-Diethyl-2,6-pyridinediamine: Another derivative with diethyl substitutions.

Uniqueness

2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

58175-63-6

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

2-N,2-N,6-N,6-N-tetraethylpyridine-2,6-diamine

InChI

InChI=1S/C13H23N3/c1-5-15(6-2)12-10-9-11-13(14-12)16(7-3)8-4/h9-11H,5-8H2,1-4H3

InChI Key

VHWSURVHCGCMQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CC=C1)N(CC)CC

Origin of Product

United States

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